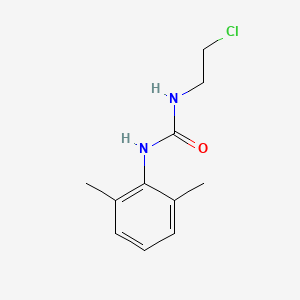

Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)-

Description

Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- (CAS: 66283-88-3), is a substituted urea derivative featuring a 2-chloroethyl group and a 2,6-dimethylphenyl (2,6-xylyl) moiety. Structurally, it is closely related to lidamidine hydrochloride, an α2-adrenergic receptor agonist used for gastrointestinal disorders, which shares the 2,6-xylyl group but incorporates a methylamidine substituent . This structural distinction implies differences in mechanism, stability, and biological activity compared to nitrosoureas.

Properties

CAS No. |

13908-40-2 |

|---|---|

Molecular Formula |

C11H15ClN2O |

Molecular Weight |

226.70 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(2,6-dimethylphenyl)urea |

InChI |

InChI=1S/C11H15ClN2O/c1-8-4-3-5-9(2)10(8)14-11(15)13-7-6-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15) |

InChI Key |

QURAGLSSZNXFCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- typically involves the reaction of 2-chloroethylamine with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted ureas with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study the effects of substituted ureas on cellular processes and enzyme activities.

Industry: In industrial chemistry, the compound can be used as a precursor for the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- exerts its effects depends on its specific interactions with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect biological functions. The 2,6-xylyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Differences

- Alkylating vs. Carbamoylating Activity: Nitrosoureas like BCNU exhibit dual alkylating and carbamoylating activities due to their nitroso group, which decomposes to release alkylating agents (e.g., 2-chloroethyl isocyanate) and carbamoylating intermediates .

- Chemical Stability : The absence of a nitroso group in the target compound may enhance chemical stability compared to nitrosoureas, which rapidly decompose in aqueous environments. For example, BCNU has a plasma half-life of ~15–30 minutes in humans, whereas urea derivatives are likely more stable .

Pharmacokinetics and Efficacy

- Plasma Exposure : In rats and humans, PCNU (a nitrosourea) demonstrated lower plasma area under the curve (AUC) values at equitoxic doses compared to BCNU, correlating with reduced clinical efficacy against solid tumors . The target compound’s pharmacokinetic profile remains unstudied, but its structural simplicity may improve bioavailability.

- Metabolic Interactions: Phenobarbital pretreatment significantly reduces the efficacy of BCNU, CCNU, and PCNU by inducing hepatic enzymes that accelerate drug clearance . The target compound’s lack of nitroso-dependent metabolism may mitigate such interactions.

Toxicity Profile

- Acute Toxicity: Related urea derivatives, such as 1-(2-(diethylamino)ethyl)-3-(2,6-xylyl)urea hydrochloride, exhibit moderate toxicity (e.g., intraperitoneal LD50 in rats: 260 mg/kg) . In contrast, nitrosoureas like BCNU are highly toxic (LD50 < 100 mg/kg in rodents) due to their alkylating and carbamoylating activities .

Comparison with Other Chloroethyl Ureas

Lidamidine Hydrochloride

- Functional Groups : Lidamidine (1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea hydrochloride) shares the 2,6-xylyl group but replaces the 2-chloroethyl group with a methylamidine moiety. This substitution confers α2-adrenergic agonism rather than alkylating activity .

- Therapeutic Use : Lidamidine is used for diarrhea, highlighting the pharmacological versatility of urea derivatives compared to the cytotoxic focus of nitrosoureas.

Comparison with Alkylating Agents

Mechanistic Divergence

- DNA Repair Inhibition : BCNU’s breakdown product, 2-chloroethyl isocyanate, inhibits DNA ligase, preventing repair of alkylation-induced DNA damage . The target compound’s mechanism is likely distinct, as it lacks nitroso-derived metabolites.

- Therapeutic Index: Optimal nitrosoureas balance alkylating activity, carbamoylating activity, and solubility (octanol/water distribution coefficient). High alkylating activity correlates with antileukemia efficacy, while solubility influences toxicity . The target compound’s therapeutic index remains uncharacterized but may benefit from reduced carbamoylating effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.